Anticancer agent 29
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Overview
Description
Anticancer agent 29: is a novel compound that has shown promising potential in the treatment of various types of cancer. It is part of a new generation of anticancer agents designed to target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique chemical structure and potent anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 29 involves a multi-step process that includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate. This one-pot synthesis reaction includes denitrogenation of azide, benzisoxazole formation, and aza-Diels–Alder cycloaddition . The reaction conditions typically involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
For industrial production, continuous flow synthesis has been demonstrated as an effective method. This approach allows for the preparation of multigram quantities of this compound and its building blocks in a short time . The continuous flow synthesis method is advantageous due to its scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 29 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have been shown to possess enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis.
Scientific Research Applications
Anticancer agent 29 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: Researchers use it to investigate the molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: Clinical trials are underway to evaluate its efficacy and safety in treating different types of cancer.
Industry: It is being explored for use in the development of new anticancer drugs and therapies
Mechanism of Action
The mechanism of action of Anticancer agent 29 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival. It targets enzymes related to folic acid metabolism, such as dihydrofolate reductase, which catalyzes the conversion of dihydrofolate to tetrahydrofolate . By blocking these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: An antimetabolite that also targets dihydrofolate reductase.
Chlorambucil: An alkylating agent used to treat various cancers.
Baicalein: A natural compound with anticancer properties.
Uniqueness
Anticancer agent 29 is unique due to its specific molecular structure and the ability to target multiple pathways involved in cancer cell survival. Unlike other compounds, it has shown a broader spectrum of activity against different cancer types and has fewer side effects in preliminary studies .
Properties
Molecular Formula |
C22H15ClFNO |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1-[(4-fluorophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13+ |
InChI Key |
PFHUFWNFTOQYSB-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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